molecular formula C9H13N3O3 B1303082 N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide CAS No. 853097-58-2

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Cat. No.: B1303082
CAS No.: 853097-58-2
M. Wt: 211.22 g/mol
InChI Key: LCTVWICCUHAJIX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2,4-dimethoxyphenyl ring, which imparts specific chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. It interacts with enzymes such as bacterial RNA polymerase, inhibiting its activity and thereby affecting the synthesis of RNA in bacteria . This compound has shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The interaction with bacterial RNA polymerase involves binding to the switch region of the enzyme, which is crucial for its inhibitory action .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA polymerase, leading to a reduction in RNA synthesis and subsequent bacterial growth . This compound has shown cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent . Additionally, it affects cell signaling pathways and gene expression by interfering with the transcription process in bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, which is essential for its function . This binding inhibits the activity of RNA polymerase, preventing the synthesis of RNA and ultimately leading to the inhibition of bacterial growth . Molecular docking studies have revealed that the interaction with the switch region is crucial for the compound’s inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against bacterial RNA polymerase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent antimicrobial activity at specific dosages, with higher doses leading to increased cytotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of bacterial growth . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of bacterial RNA polymerase. The compound interacts with enzymes and cofactors involved in RNA synthesis, affecting the metabolic flux and levels of metabolites in bacterial cells . This interaction disrupts the normal metabolic processes in bacteria, leading to the inhibition of growth and proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments where it exerts its inhibitory effects . The localization and accumulation of the compound are crucial for its antimicrobial activity, as it needs to reach the target enzyme, bacterial RNA polymerase, to inhibit its function .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cells, where it targets the RNA polymerase enzyme . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may play a role in directing the compound to specific compartments or organelles within the bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the hydrazone intermediate. This intermediate is then treated with an appropriate carboxylating agent, such as ethyl chloroformate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarboxamide derivatives and 2,4-dimethoxyphenyl-based compounds. Examples include:

Uniqueness

This compound is unique due to its specific combination of the 2,4-dimethoxyphenyl ring and the hydrazinecarboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new antibacterial agents .

Properties

IUPAC Name

1-amino-3-(2,4-dimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTVWICCUHAJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376963
Record name N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853097-58-2
Record name N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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